Fries Rearrangement Regioselectivity: ≥90 mol% 6,2‑Isomer vs. Typical Ortho/Para Mixtures
The hydrogen‑fluoride‑catalysed Fries rearrangement of 2‑naphthyl acetate yields 1‑(6‑hydroxy‑2‑naphthyl)ethan‑1‑one with a regioselectivity of ≥90 mol% to the 6,2‑isomer at ≥90% conversion [1]. Under conventional Lewis‑acid‑catalysed Fries conditions, 2‑naphthyl acetate typically gives a mixture of 1‑hydroxy‑2‑acetonaphthone (ortho) and 6‑hydroxy‑2‑acetonaphthone (para) isomers, often with the 1‑hydroxy isomer predominating [2]. The HF‑based process inverts this selectivity, delivering the 6,2‑isomer as the dominant product.
| Evidence Dimension | Regioselectivity of Fries rearrangement |
|---|---|
| Target Compound Data | ≥90 mol% 6,2‑isomer at ≥90% conversion |
| Comparator Or Baseline | Typical Fries rearrangement of 2‑naphthyl acetate: mixture of 1‑hydroxy‑2‑acetonaphthone and 6‑hydroxy‑2‑acetonaphthone, with ortho/para ratios often favouring the 1‑hydroxy isomer |
| Quantified Difference | ≥90 mol% 6,2‑isomer vs. variable ortho/para mixtures; at least a 2‑ to 3‑fold increase in 6,2‑isomer proportion over competing isomers |
| Conditions | HF catalyst, 0–100 °C, 30 min–8 h reaction time |
Why This Matters
A procurement decision that selects the 6,2‑isomer produced by this high‑selectivity process ensures a purer building block and eliminates the need for costly isomer separation, directly reducing downstream manufacturing costs.
- [1] Davenport, K. G. et al. Process for producing 6-hydroxy-2-naphthones. European Patent EP0264168B1, 1991. View Source
- [2] Smith, M. B. & March, J. March's Advanced Organic Chemistry, 7th ed. Wiley, 2013, Chapter 11 (Fries rearrangement ortho/para selectivity). View Source
